Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate
Overview
Description
This would involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research would also be described.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve reporting properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Antiviral Activity
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate and its derivatives have been explored for their antiviral properties. Notably, certain pyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. Some of these derivatives demonstrated antiretroviral activity comparable to reference drugs like adefovir and tenofovir, with minimal toxicity (Hocková et al., 2003).
Inhibition of Dihydrouracil Dehydrogenase and Uridine Phosphorylase
Phenylselenenyl- and phenylthio-substituted pyrimidines, including derivatives of methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, have been studied for their inhibitory effects on enzymes like dihydrouracil dehydrogenase (DHUDase) and uridine phosphorylase (UrdPase). These compounds have displayed selective anti-HIV activity in human lymphocytes, indicating potential therapeutic applications (Goudgaon et al., 1993).
Synthesis of Heterocyclic Compounds
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is a key precursor in the synthesis of various heterocyclic compounds. It has been used to synthesize thiadiazine derivatives, which are of interest due to their potential biological activities (Rahimizadeh et al., 2007). Additionally, its derivatives have been employed in the efficient synthesis of biheterocyclic compounds like triazolylmethyl-pyrimidines, which have potential applications in medicinal chemistry (Aquino et al., 2017).
Nucleotide Analogs Synthesis
The compound has been used in synthesizing nucleotide analogs, which are significant in the study of DNA and RNA as well as in drug development. For example, the synthesis of 6-methylenesubstituted pyrimidines, which are useful intermediates in nucleotide analog synthesis (Zanatta et al., 2006).
Safety And Hazards
This would involve detailing the compound’s toxicity, flammability, and other hazards. Safety precautions for handling and storage would also be provided.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
methyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZJIEWTRJTWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Br)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383359 | |
Record name | Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate | |
CAS RN |
50593-91-4 | |
Record name | Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.